Methyl 3-(4-aminophenyl)-3-methylbutanoate
Description
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-11(14)15-3)9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUIBYVBGPLDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257249 | |
| Record name | Methyl 4-amino-β,β-dimethylbenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092286-42-4 | |
| Record name | Methyl 4-amino-β,β-dimethylbenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092286-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-β,β-dimethylbenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
The most direct route involves esterification of 3-(4-aminophenyl)-3-methylbutanoic acid using methanol under acidic conditions. Thionyl chloride (SOCl₂) is widely employed as both a catalyst and dehydrating agent. In a representative procedure:
- Reagent ratios : 1:10 molar ratio of acid to SOCl₂
- Solvent system : Anhydrous methanol at 0–5°C
- Yield : 78–99% after 12–24 hours
Critical parameters include temperature control to prevent side reactions such as N-acylation of the aromatic amine. NMR monitoring confirms complete esterification when the carboxylic acid proton (δ 12–13 ppm) disappears.
Sulfuric Acid-Mediated Esterification
Alternative protocols use concentrated H₂SO₄ (3 drops per 10 mL methanol) under reflux:
- Reaction time : 24 hours
- Workup : Neutralization with NaHCO₃ followed by ethyl acetate extraction
- Yield : 74%
This method avoids SOCl₂’s corrosiveness but requires careful pH adjustment to prevent acid-catalyzed decomposition of the ester.
Catalytic Hydrogenation of Nitro Precursors
Hydrogenation of Methyl 3-(4-Nitrophenyl)-3-Methylbutanoate
Reduction of the nitro group to an amine is efficiently achieved via catalytic hydrogenation:
| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | 35–60 | MeOH/THF | 4–24 | 82–95 |
| 5% Pd/C | Atmospheric | Ethanol | 24 | 76 |
Key considerations:
In Situ Hydrogenation-Esterification
Integrated approaches combine nitro reduction and esterification in one pot:
- Hydrogenate methyl 3-(4-nitrophenyl)-3-methylbutenoate to the amine
- Simultaneously esterify using excess methanol
Biocatalytic Synthesis Using Transaminases
Emerging methods employ engineered transaminases for enantioselective synthesis:
Reaction Parameters
Process Optimization
This green chemistry approach avoids heavy metal catalysts but requires specialized enzyme preparation and cofactor recycling systems.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| SOCl₂ esterification | 99 | 98 | 12 | Industrial |
| Pd/C hydrogenation | 95 | 99 | 45 | Pilot scale |
| Biocatalytic | 87 | 95 | 220 | Lab scale |
Industrial applications favor SOCl₂-mediated esterification due to low cost and high throughput, while pharmaceutical GMP synthesis prefers hydrogenation for superior purity.
Characterization and Quality Control
Spectroscopic Identification
HPLC Purity Assessment
- Column : C18, 250 × 4.6 mm
- Mobile phase : 60:40 MeCN/H₂O + 0.1% TFA
- Retention time : 8.2 min
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 3-(4-aminophenyl)-3-methylbutanoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it an essential intermediate in synthetic pathways.
Biochemical Applications
In biological research, this compound acts as a precursor in peptide synthesis. Its structural features enable it to interact with enzymes and receptors, influencing their activity through hydrogen bonding and other molecular interactions. This property is particularly valuable in drug development, where understanding enzyme mechanisms can lead to the design of effective inhibitors .
Medicinal Chemistry
This compound has been investigated for its potential use in drug development, especially as an enzyme inhibitor. Studies have shown that derivatives of this compound can exhibit inhibitory activity against neurotransmitter transporters, such as GABA transporters (GATs), which are critical in neurological research .
Case Study 1: Enzyme Inhibition
A study focused on novel functionalized amino acids demonstrated that derivatives similar to this compound could inhibit GABA uptake effectively. The research highlighted the impact of structural modifications on the inhibitory potency against different GAT subtypes .
| Compound | GAT Inhibition Potency (pIC50) |
|---|---|
| STB28642 | 5.36 (mGAT4) |
| Analog A | 5.43 (mGAT2) |
| Analog B | 4.00 (mGAT1) |
This data illustrates the compound's potential for targeting specific neurological pathways.
Case Study 2: Peptide Synthesis
Research on N-protected derivatives of 4-amino butanoic acid demonstrated their utility in synthesizing peptides with antihypertensive properties. Compounds derived from this compound were shown to inhibit human plasma renin activity, indicating their therapeutic potential for treating hypertension .
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)-3-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors in the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 3-(4-aminophenyl)-3-methylbutanoate, the following structurally or functionally related compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Influence: The 4-aminophenyl group in the target compound distinguishes it from analogs like the 4-methoxyphenyl derivative and the 4-fluorophenyl variant . The amino group enhances nucleophilic reactivity, making it valuable in coupling reactions (e.g., amidation or Schiff base formation). In contrast, the methoxy group in Methyl 3-(4-methoxyphenyl)-3-methylbutanoate improves lipophilicity, which may influence bioavailability in drug candidates .
Ester vs. Acid Derivatives: The methyl ester in the target compound contrasts with carboxylic acid derivatives like 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid . Esters are generally more volatile and less acidic, favoring their use in synthetic intermediates over direct bioactivity.
Complexity and Applications: The bromo-chloro-cyano substituted pyrethroid analog (C₂₅H₂₁BrClNO₃) demonstrates how branching and halogenation enhance insecticidal activity . The target compound lacks such electronegative groups, limiting its direct pesticidal utility but retaining versatility in medicinal chemistry.
Synthetic Flexibility: The ethyl ester with a tetrahydrofuran-amino hybrid (C₁₈H₂₅NO₃) underscores the adaptability of butanoate scaffolds in incorporating heterocyclic motifs, a strategy that could be applied to modify the target compound for targeted drug delivery.
Research Significance and Gaps
- Thermodynamic Data : Boiling points, melting points, and solubility data are absent in the provided sources, highlighting a need for experimental characterization .
- Ecological Impact : Unlike the pyrethroid analog , the environmental persistence or toxicity of the target compound remains unexplored.
Biological Activity
Methyl 3-(4-aminophenyl)-3-methylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a methyl ester functional group attached to a branched aliphatic chain with an amino group on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 205.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have investigated the anticancer potential of derivatives related to this compound. For instance, compounds derived from similar scaffolds have shown promising inhibitory effects against various cancer cell lines.
- Case Study : A derivative exhibiting potent antiproliferative activity was identified with IC50 values in the range of against H460, HCC827, and H1975 cell lines, demonstrating significantly higher potency compared to traditional compounds like honokiol .
The mechanism by which these compounds exert their anticancer effects often involves:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest.
- Apoptosis : Triggering programmed cell death pathways.
- Autophagy Modulation : Influence on cellular autophagy processes, which can either enhance or inhibit cancer cell survival depending on the context .
Inhibition of Enzymatic Activity
This compound and its analogs have been evaluated for their ability to inhibit specific enzymes that are implicated in cancer progression and other diseases.
- Example : Inhibitors targeting human carbonic anhydrases have been synthesized, showcasing low nanomolar activity against these enzymes, which play roles in tumor growth and metastasis .
Toxicological Profile
The compound has been noted for its potential skin irritation properties, indicating that while it may possess beneficial biological activities, safety assessments are crucial for therapeutic applications .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Amino Group : Utilizing amination techniques on suitable precursors.
- Esterification Process : Reacting the resulting amino compound with methyl esters under acidic or basic conditions to yield the final product.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Amination | Nucleophilic substitution | Room temperature |
| Esterification | Acid-catalyzed reaction | Reflux in organic solvent |
Q & A
Q. How is this compound evaluated as a human aromatase inhibitor?
- Methodological Answer :
- In Vitro Assays : Measure inhibition of placental aromatase activity via tritiated water release from [¹⁴C]androstenedione, following protocols for 3-(4-aminophenyl)piperidine derivatives .
- Cell-Based Models : Use hormone-dependent breast cancer cells (e.g., MCF-7) to assess estrogen suppression, with tamoxifen as a control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
